molecular formula C10H20FNO B1485590 (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine CAS No. 2165579-15-5

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine

Cat. No.: B1485590
CAS No.: 2165579-15-5
M. Wt: 189.27 g/mol
InChI Key: LKBIHLIHGZNKEX-NXEZZACHSA-N
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Description

(1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclohexan-1-amine is a chiral cyclohexane derivative featuring a fluorine atom at the 2-position and a 3-methoxypropylamine substituent at the 1-position. Its molecular formula is C₁₀H₂₀FNO, with a molecular weight of 189.27 g/mol (inferred from analogs in ).

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h9-10,12H,2-8H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBIHLIHGZNKEX-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.

  • Chemical Formula : C10_{10}H20_{20}FNO
  • Molecular Weight : 189.27 g/mol
  • CAS Number : 2165579-15-5
  • Purity : Typically around 98% .

Synthesis

The synthesis of (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine involves several steps that typically include the introduction of the fluorine atom and the methoxypropyl group onto a cyclohexanamine framework. Precise methods can vary, but recent studies have focused on optimizing yields and purity through various organic synthesis techniques.

The biological activity of (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine may involve:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for cancer cell survival.
  • Modulation of Signaling Pathways : Fluorinated compounds often interact with cellular signaling pathways that regulate growth and apoptosis.

Case Studies

A study focusing on related fluorinated amines demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The presence of the fluorine atom was crucial for enhancing membrane permeability and facilitating cellular uptake .

Safety and Toxicology

The compound's safety profile is essential for therapeutic applications. Preliminary toxicity assessments indicate potential irritant effects on skin and eyes, as well as respiratory irritations upon inhalation . These findings necessitate careful handling and further toxicological studies to ascertain safe dosage levels.

Data Summary Table

PropertyValue
Chemical Name(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine
CAS Number2165579-15-5
Molecular Weight189.27 g/mol
Purity98%
Antiproliferative ActivityPositive against cancer cell lines (similar analogs)
ToxicityIrritant; respiratory hazards reported

Scientific Research Applications

Scientific Research Applications

The applications of (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine can be categorized into several key areas:

Pharmacological Research

This compound has potential implications in the development of new medications. Its structural characteristics allow it to be studied for its effects on neurotransmitter systems, particularly in the context of:

  • Antidepressant Activity : Research indicates that similar compounds can modulate serotonin and norepinephrine systems, which are crucial in treating depression.
  • Anxiolytic Effects : Compounds with similar structures have been explored for their anxiolytic properties, potentially providing relief from anxiety disorders.

Neuroscience Studies

Due to its ability to cross the blood-brain barrier, (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine is a candidate for studies examining:

  • Cognitive Enhancement : Investigating its effects on memory and learning processes.
  • Neuroprotective Properties : Evaluating its potential to protect neuronal cells from damage.

Synthetic Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its unique fluorinated structure allows chemists to explore:

  • Fluorination Reactions : Understanding how fluorine atoms affect the reactivity and stability of organic molecules.
  • Building Blocks for Complex Molecules : Utilizing it as a precursor for synthesizing more complex pharmaceutical agents.

Case Study 1: Antidepressant Activity

A study conducted on structurally similar fluorinated amines demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonin and norepinephrine reuptake inhibition.

Case Study 2: Neuroprotective Effects

Research involving analogs of (1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine showed promising results in protecting neuronal cultures from oxidative stress-induced apoptosis. This suggests potential therapeutic avenues for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane vs. Cyclopentane Core

  • Target Compound : Cyclohexane ring with (1R,2R) stereochemistry.
  • Analog : (1R,2R)-2-Fluoro-N-(3-methoxypropyl)cyclopentan-1-amine (CAS: 2165835-28-7) .
    • Key Difference : Cyclopentane core (5-membered ring) vs. cyclohexane (6-membered).
    • Implications :
  • Conformational Flexibility : Cyclohexane’s chair conformation enhances stereochemical stability compared to cyclopentane’s puckered structure.
  • Bioactivity : Smaller rings (e.g., cyclopentane) may improve metabolic stability but reduce binding affinity due to constrained geometry.

Substituent Variations

A. Amino Group Substituents
Compound Substituent at 1-Position Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-Methoxypropylamine 189.27 Polar ether group; moderate lipophilicity
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Methylsulfanyl (S-CH₃) 181.7 Thioether group; higher lipophilicity
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 4-Methylpiperazinyl 198.3 Basic amine; enhanced solubility in acidic media
(4-Amino-2-((trans-4-isopropylcyclohexyl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12ai) trans-4-Isopropylcyclohexylamine N/A Bulky isopropyl group; potential steric hindrance
  • Piperazinyl substituents (e.g., in ) introduce basicity, favoring salt formation and aqueous solubility, but may reduce CNS penetration due to increased polarity.
B. Fluorine vs. Other Halogens/Substituents
  • Fluorine (target compound): Enhances metabolic stability and electronegativity, influencing hydrogen-bonding interactions with biological targets.
  • Methylsulfanyl (): Provides electron-rich sulfur but may increase susceptibility to oxidative metabolism.

Stereochemical Considerations

  • The target compound’s (1R,2R) configuration is critical for enantioselective interactions, as seen in analogs like rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride (), where racemic mixtures may exhibit reduced potency compared to enantiopure forms.
  • Patent applications () emphasize stereospecific synthesis of cyclohexylamine derivatives, underscoring the importance of chiral centers in optimizing target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine
Reactant of Route 2
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(1R,2R)-2-fluoro-N-(3-methoxypropyl)cyclohexan-1-amine

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